Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Close Analogs
The 3,5-difluorophenyl substitution pattern confers a calculated logP of approximately 1.84, with zero hydrogen-bond donors and six hydrogen-bond acceptors [1]. Comparative analysis with close analogs reveals that the N-(3-chloro-4-fluorophenyl) variant (CAS not specified, MW 349.79 g/mol) introduces both a chlorine atom (increasing lipophilicity) and a hydrogen-bond acceptor halogen shift, while the N-(2-methoxy-5-methylphenyl) analog (MW 341.4 g/mol) adds a hydrogen-bond donor capacity via the methoxy oxygen . The 3,5-difluoro pattern uniquely balances metabolic stability (fluorine blocks para-hydroxylation) and moderate lipophilicity without introducing additional H-bond donors, a profile distinct from chloro-, methoxy-, or unsubstituted phenyl analogs.
| Evidence Dimension | Lipophilicity (clogP) and Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | clogP 1.84; HBD 0; HBA 6; TPSA 54.26 Ų [1] |
| Comparator Or Baseline | N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide (estimated higher logP due to Cl); N-(2-methoxy-5-methylphenyl) analog (HBD ≥1 due to methoxy oxygen) |
| Quantified Difference | Target compound has zero HBD versus ≥1 for methoxy analogs; lower logP versus chloro-substituted analogs; TPSA within optimal CNS drug space (50–90 Ų) |
| Conditions | In silico calculated properties; no experimental logD or PAMPA data available |
Why This Matters
For CNS-targeted probe selection, zero HBD and moderate logP favor passive blood-brain barrier penetration while minimizing P-glycoprotein efflux liability, distinguishing this compound from analogs with additional hydrogen-bond donors or higher lipophilicity.
- [1] Sildrug IBB. Calculated physicochemical properties for C16H17F2N5O: MW 333.34, clogP 1.84, TPSA 54.26, HBA 6, HBD 0, RB 3. View Source
